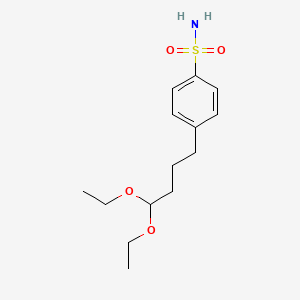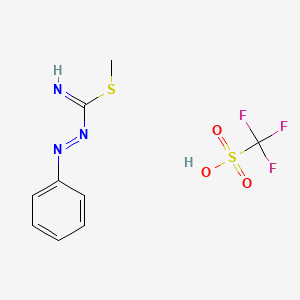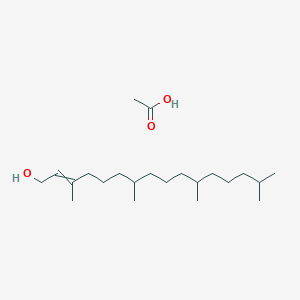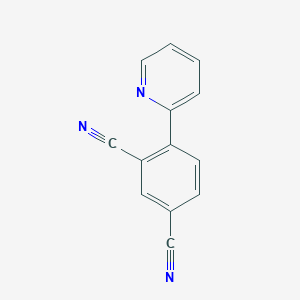
4-(4,4-Diethoxybutyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Diethoxybutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in the pharmaceutical industry due to their antibacterial properties. This compound is characterized by the presence of a benzene ring substituted with a sulfonamide group and a 4,4-diethoxybutyl chain.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Diethoxybutyl)benzene-1-sulfonamide typically involves the reaction of 4,4-diethoxybutylamine with benzene-1-sulfonyl chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the diethoxybutyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反応の分析
Types of Reactions
4-(4,4-Diethoxybutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
科学的研究の応用
4-(4,4-Diethoxybutyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial properties.
Medicine: Explored for its potential use in drug development, particularly as an antibacterial agent.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
作用機序
The mechanism of action of 4-(4,4-Diethoxybutyl)benzene-1-sulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.
類似化合物との比較
Similar Compounds
4-tert-Butylbenzenesulfonamide: Another sulfonamide with a tert-butyl group instead of the 4,4-diethoxybutyl chain.
N-(4,4-Diethoxybutyl)sulfonamides: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
4-(4,4-Diethoxybutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 4,4-diethoxybutyl chain can affect the compound’s solubility, stability, and interaction with biological targets compared to other sulfonamides.
特性
CAS番号 |
668260-95-5 |
|---|---|
分子式 |
C14H23NO4S |
分子量 |
301.40 g/mol |
IUPAC名 |
4-(4,4-diethoxybutyl)benzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-3-18-14(19-4-2)7-5-6-12-8-10-13(11-9-12)20(15,16)17/h8-11,14H,3-7H2,1-2H3,(H2,15,16,17) |
InChIキー |
QIFNKFRPOUTJCL-UHFFFAOYSA-N |
正規SMILES |
CCOC(CCCC1=CC=C(C=C1)S(=O)(=O)N)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[(1R)-1-Phenylethoxy]phthalazin-1(2H)-ylidene}naphthalen-2(1H)-one](/img/structure/B12529261.png)
![3,5-Bis[2-(3-methoxyphenyl)ethenyl]-1-phenyl-1H-pyrazole](/img/structure/B12529263.png)
![Spiro[benzimidazole-2,3'-pyrazole]](/img/structure/B12529269.png)



![2-Chloro-3-(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)quinoline](/img/structure/B12529295.png)
![2,5-bis[5-(2-thiophen-2-ylethynyl)thiophen-2-yl]thiophene](/img/structure/B12529310.png)

![2-[(But-3-yn-1-yl)oxy]pyridine](/img/structure/B12529321.png)
![1-Propanesulfonic acid, 3-[[(hexylamino)carbonyl]amino]-](/img/structure/B12529332.png)
![10-[5-((S)-1-Methyl-pyrrolidin-2-ylmethoxy)-pyridin-3-yl]-dec-9-yn-1-ol](/img/structure/B12529336.png)

